2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
Description
This compound belongs to the class of 1,2,4-triazole-based hydrazones, characterized by a triazole core substituted with a sulfanyl (-SH) group at position 5, a 4-ethoxyphenyl group at position 3, and a 2-fluorobenzaldehyde-derived hydrazone moiety at position 4 . The 2-fluoro substituent on the benzaldehyde ring introduces electronegativity and steric effects, influencing electronic distribution and molecular interactions.
Properties
CAS No. |
624725-64-0 |
|---|---|
Molecular Formula |
C17H16FN5OS |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16FN5OS/c1-2-24-14-9-7-12(8-10-14)16-20-21-17(25)23(16)22-19-11-13-5-3-4-6-15(13)18/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+ |
InChI Key |
NAERKMZFSOQIAC-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the condensation reaction between 2-fluorobenzaldehyde and [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Currently, there is limited information available on the industrial production methods for this compound. It is primarily synthesized in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions
2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include:
- 4-Ethoxybenzaldehyde analog (624725-79-7): Replaces the 2-fluoro group with a 4-ethoxy group, increasing electron-donating effects and altering steric hindrance .
- 3-Methoxybenzaldehyde analog (624725-16-2): Substitutes 2-fluoro with 3-methoxy, modifying hydrogen-bonding capacity and electronic delocalization .
- 5-Bromo-2-methoxybenzaldehyde analog (624725-72-0): Combines bromine (electron-withdrawing) and methoxy (electron-donating) groups, creating a polarized aromatic system .
- 2-Methylbenzaldehyde analog (MFCD05154783): Replaces fluorine with a methyl group, enhancing hydrophobicity but reducing electronegativity .
Physicochemical Properties
Q & A
Q. What is the standard synthesis protocol for 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone?
The compound can be synthesized via condensation of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde derivatives. A typical protocol involves refluxing 0.001 mol of the triazole precursor with 0.001 mol of 2-fluorobenzaldehyde in absolute ethanol and glacial acetic acid (5 drops) for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Alternative methods may use acetonitrile as a solvent under anhydrous conditions for analogous triazole-thiol derivatives .
Q. What characterization techniques are recommended for confirming the structure of this compound?
- X-ray crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (e.g., CCDC depository codes like CCDC-1441403) is ideal .
- Spectroscopy : NMR (¹H/¹³C) and FT-IR are critical for analyzing functional groups and substituent effects. For example, sulfanyl (-SH) and hydrazone (-NH-N=) groups show distinct peaks in IR and NMR spectra .
- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthesis yields be optimized for this hydrazone derivative?
Key variables include:
- Solvent selection : Absolute ethanol or acetonitrile enhances reaction efficiency for triazole derivatives .
- Catalyst use : Glacial acetic acid acts as a proton donor in condensation reactions, improving reaction rates .
- Temperature control : Reflux conditions (80–100°C) are critical for complete conversion, as seen in analogous syntheses .
Comparative studies using microwave-assisted synthesis (e.g., as in iodophenol O-arylation) may further reduce reaction time .
Q. What in vitro assays are suitable for evaluating its biological activity?
Triazole derivatives are typically screened for:
- Antimicrobial activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the sulfanyl group’s metal-binding capacity .
Q. How can potentiometric titration determine the pKa of the sulfanyl group?
- Method : Titrate the compound with 0.05 M tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF).
- Analysis : Plot mV vs. TBAH volume to identify the half-neutralization potential (HNP), correlating to pKa .
- Validation : Compare results across solvents (e.g., acetone vs. DMF) to account for solvation effects .
Q. What computational approaches predict its interaction with biological targets?
- Molecular docking : Use software like AutoDock to model binding with receptors (e.g., cyclooxygenase for anti-inflammatory activity) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD simulations : Assess dynamic behavior in lipid bilayers, leveraging the fluorobenzyl group’s lipophilicity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Multi-technique validation : Cross-check NMR/IR data with X-ray crystallography to confirm substituent positions .
- Tautomerism analysis : Investigate potential tautomeric forms (e.g., thione-thiol equilibria) using temperature-dependent NMR .
- Crystallographic refinement : Re-analyze diffraction data with programs like SHELXL to resolve ambiguities .
Q. What substituent modifications enhance its pharmacological profile?
- Ethoxyphenyl vs. methoxyphenyl : The ethoxy group’s increased lipophilicity may improve membrane permeability compared to methoxy analogs .
- Fluorine substitution : The 2-fluorobenzyl group enhances metabolic stability and target affinity via hydrophobic and electrostatic interactions .
- Sulfanyl group replacement : Replacing -SH with methylthio (-SCH₃) could reduce oxidation susceptibility while retaining metal-binding capacity .
Q. How does solvent polarity affect its chemical stability?
- Oxidative degradation : In polar protic solvents (e.g., water), the sulfanyl group may oxidize to sulfonic acids. Use antioxidants like BHT in storage .
- Hydrolytic stability : Non-aqueous solvents (DMF, acetonitrile) minimize hydrolysis of the hydrazone bond .
- Thermal stability : TGA-DSC studies under nitrogen can identify decomposition thresholds (e.g., >200°C for triazole cores) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
